molecular formula C7H8O3 B1324432 Methyl 5-methylfuran-3-carboxylate CAS No. 35351-35-0

Methyl 5-methylfuran-3-carboxylate

Cat. No. B1324432
CAS RN: 35351-35-0
M. Wt: 140.14 g/mol
InChI Key: UTBIHCRVZWPDGB-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

To a solution of methyl 5-methyl-3-furancarboxylate (0.314 mL, 2.5 mmol, commercially available from e.g. Sigma-Aldrich, Fluorochem or Alfa Aesar) in ethanol (20 mL) was added hydrazine monohydrate (0.093 mL, 3.00 mmol) and the solution was stirred under argon and reflux for 18 hours. Analysis by LCMS and TLC showed starting material to still be present, thus more hydrazine monohydrate (0.275 mL, 8.75 mmol) was added and the solution was further stirred under argon and reflux for 18 hours. The solvent was then evaporated in vacuo to yield the product in 0.341 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.093 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.275 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1OC=[C:4]([C:7]([O:9]C)=O)[CH:3]=1.[OH2:11].[NH2:12][NH2:13].[CH2:14](O)C>>[CH3:14][C:1]1[O:11][C:4]([C:7]([NH:12][NH2:13])=[O:9])=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CO1)C(=O)OC
Name
Quantity
0.093 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.275 mL
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the solution was further stirred under argon
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the product in 0.341 g

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(O1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.